3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8O5 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
3,6,7-trihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-4-5-2-6(11)7(12)3-8(5)15-10(14)9(4)13/h2-3,11-13H,1H3 |
InChI Key |
MEXVDPUMANAGEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6,7 Trihydroxy 4 Methyl 2h Chromen 2 One and Analogs
Established Synthetic Routes for the 2H-Chromen-2-one Core
The synthesis of the fundamental 2H-chromen-2-one, or coumarin (B35378), skeleton can be achieved through several well-established chemical reactions. These methods provide the foundational framework upon which more complex, substituted coumarins are built.
Pechmann Condensation and its Variants
The Pechmann condensation is a widely utilized and efficient method for synthesizing coumarins from simple starting materials. nih.gov The reaction involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.orgnumberanalytics.com The process begins with an acid-catalyzed transesterification between the phenol and the β-ketoester, forming a phenyl ester. numberanalytics.com This is followed by an intramolecular ring closure, akin to a Friedel-Crafts acylation, and subsequent dehydration to yield the final coumarin product. wikipedia.orgnumberanalytics.com
For the synthesis of 7-hydroxy-4-methylcoumarin, a close analog of the target compound, the Pechmann reaction involves the condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst like concentrated sulfuric acid. slideshare.net The reaction mechanism proceeds through the formation of a β-hydroxy ester intermediate, which then cyclizes and dehydrates. slideshare.net
Various catalysts can be employed in the Pechmann condensation, including sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride (AlCl₃). nih.govscienceinfo.com However, these conventional methods can have drawbacks, such as long reaction times and the use of hazardous materials. nih.gov To address these issues, modern variants have been developed. These include the use of solid acid catalysts like zirconia-based catalysts and sulfonated carbon-coated magnetic nanoparticles, which can offer benefits such as easier separation, catalyst reusability, and solvent-free conditions. nih.gov Another green chemistry approach involves mechanochemical synthesis via ball milling with a mild acid catalyst like methanesulfonic acid, which is solvent-free, occurs at ambient temperature, and provides high yields. rsc.org
| Variant | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Conventional | H₂SO₄, AlCl₃, Trifluoroacetic Acid | Well-established, good yields with simple phenols. | nih.govwikipedia.orgscienceinfo.com |
| Solid Acid Catalysis | Zirconia-based catalysts, Sulfonated nanoparticles | Catalyst reusability, solvent-free options, improved environmental profile. | nih.gov |
| Mechanochemical | Ball milling, Methanesulfonic acid | Solvent-free, ambient temperature, high yields, rapid. | rsc.org |
Perkin and Knoevenagel Reactions for Chromenone Synthesis
The Perkin reaction, first described in 1868, is another foundational method for coumarin synthesis. scienceinfo.com It typically involves the condensation of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of an alkali metal acetate (B1210297), such as sodium acetate. scienceinfo.comgoogle.com The reaction proceeds through acylation of the salicylaldehyde, followed by condensation and cyclization to form the coumarin ring. sci-hub.se Variations of the Perkin reaction can be used to synthesize 3-substituted coumarins, for example, by reacting salicylaldehydes with phenylacetic acids in the presence of acetic anhydride and triethylamine (B128534) to produce 3-arylcoumarins. nih.gov
The Knoevenagel condensation is a modification of the aldol (B89426) condensation and provides a versatile route to coumarins. wikipedia.org This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, malonic acid, or cyanoacetic acid. scienceinfo.comwikipedia.org The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or an amine. wikipedia.org The process starts with a nucleophilic addition of the active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration step to form the C=C double bond and subsequent lactonization to yield the coumarin. wikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation during the condensation. wikipedia.orgorganic-chemistry.org
Cyclization and Condensation Strategies
Beyond the Pechmann, Perkin, and Knoevenagel reactions, several other cyclization and condensation strategies are employed for the synthesis of the 2H-chromen-2-one core. scienceinfo.com
Wittig Reaction : This method can generate coumarin derivatives through the reaction of aromatic aldehydes or ketones with a phosphorus ylide or a phosphonate. scienceinfo.com
Kostanecki-Robinson Reaction : This reaction can produce coumarin derivatives by reacting an aryl ketone that has a hydroxyl group substitution with an aliphatic anhydride. scienceinfo.com
Houben–Hoesch Reaction : This condensation reaction involves the reaction of β-keto nitriles with phenol derivatives to form the coumarin structure. scienceinfo.com
Heck-Lactonization Reaction : This palladium-catalyzed reaction can be used to synthesize coumarin analogs. scienceinfo.com
These diverse methods provide chemists with a range of options to construct the core coumarin ring system, depending on the desired substitution pattern and available starting materials. nih.gov
Regioselective Synthesis of Polyhydroxylated Chromenones
The synthesis of a specific polyhydroxylated chromenone like 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one requires precise control over the placement of the hydroxyl groups on the coumarin ring. This is achieved through regioselective synthetic techniques, including direct hydroxylation and the use of protecting groups.
Direct Hydroxylation Techniques for Chromenone Ring Systems
Directly introducing a hydroxyl group at a specific position on a pre-formed coumarin ring is a challenging but valuable strategy. One novel chemical method for the direct 3-hydroxylation of a coumarin ring involves a Cu²⁺-ascorbic acid-O₂ system. This system was successful in producing 3-hydroxyscopoletin (B142086) and 3-hydroxyisoscopoletin (B141432) from their respective coumarin precursors, a transformation previously only achievable with cytochrome P-450 enzymes. nih.gov
Enzymatic methods, particularly those using cytochrome P-450 (CYP) enzymes, are also known for their ability to perform selective hydroxylations on aromatic rings. nih.gov For instance, the hydroxylation of coumarin to 7-hydroxycoumarin can be mediated by enzymes like CYP2A6. acs.org The mechanism can involve the formation of a tetrahedral intermediate, followed by a keto-enol tautomerism to yield the hydroxylated product. acs.org
Protection-Deprotection Strategies for Specific Hydroxylations
To achieve the desired substitution pattern in polyhydroxylated coumarins, chemists often employ protection-deprotection strategies. This involves temporarily blocking certain reactive functional groups, such as hydroxyls, to direct subsequent reactions to a specific site. youtube.com
For example, in the synthesis of a series of 6,7-dihydroxycoumarin derivatives, the starting material is 1,2,4-triacetoxybenzene (B1630906) (the acetate-protected form of 1,2,4-trihydroxybenzene). nih.gov The acetate groups serve as protecting groups for the hydroxyls. The Pechmann condensation is then carried out with a suitable β-ketoester. nih.gov The final step involves the deprotection (hydrolysis) of the acetate groups to reveal the free hydroxyl groups. nih.gov
Selective methylation and demethylation can also be used to control the regioselectivity of reactions. For instance, monomethylation of a 6,7-dihydroxycoumarin can be achieved with methyl iodide (CH₃I) under different conditions to selectively protect either the 6-OH or the 7-OH group. nih.gov Using sodium carbonate (Na₂CO₃) as the base tends to favor methylation at the 7-OH position, while using a stronger base like sodium hydride (NaH) at low temperatures can favor methylation at the 6-OH position. nih.gov This allows for further chemical modification at the unprotected hydroxyl group before the methyl protecting group is removed to yield the final polyhydroxylated product.
Synthesis of Trihydroxy-4-methyl-2H-chromen-2-one Isomers
The synthesis of various trihydroxy-4-methyl-2H-chromen-2-one isomers is predominantly achieved through the Pechmann condensation. wikipedia.orgjetir.org This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. By selecting different trihydroxyphenols as starting materials, a variety of isomers of trihydroxy-4-methyl-2H-chromen-2-one can be produced. For instance, the reaction of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) with ethyl acetoacetate in the presence of a suitable acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like sulfated zirconia, yields 5,7-dihydroxy-4-methyl-2H-chromen-2-one, which can be further hydroxylated to produce trihydroxy isomers. researchgate.netarkat-usa.org
The general mechanism of the Pechmann condensation involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring system. wikipedia.org The reaction conditions, including the choice of catalyst and temperature, can significantly influence the yield and purity of the resulting coumarin isomer. jetir.orgresearchgate.net Microwave-assisted synthesis has also been employed to accelerate the Pechmann condensation, often leading to higher yields in shorter reaction times under solvent-free conditions. researchgate.netrasayanjournal.co.in
The following table outlines the synthesis of different trihydroxy-4-methyl-2H-chromen-2-one isomers using the Pechmann condensation with various trihydroxyphenol precursors.
| Starting Trihydroxyphenol | β-Ketoester | Catalyst | Resulting Isomer |
| 1,2,3-Trihydroxybenzene (Pyrogallol) | Ethyl acetoacetate | Conc. H₂SO₄ | 7,8-Dihydroxy-4-methyl-2H-chromen-2-one (can be further hydroxylated) |
| 1,2,4-Trihydroxybenzene | Ethyl acetoacetate | Conc. H₂SO₄ | 6,7-Dihydroxy-4-methyl-2H-chromen-2-one (can be further hydroxylated) |
| 1,3,5-Trihydroxybenzene (Phloroglucinol) | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 5,7-Dihydroxy-4-methyl-2H-chromen-2-one (can be further hydroxylated) |
Strategies for Derivatization of the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These derivatization strategies are crucial for tuning the molecule's physicochemical properties.
Substitution at Hydroxyl Positions
The hydroxyl groups on the coumarin ring are common targets for derivatization, including alkylation and acylation, to yield ethers and esters, respectively. The selectivity of these reactions often depends on the relative reactivity of the different hydroxyl groups, which can be influenced by their position on the aromatic ring and the reaction conditions employed.
For instance, selective methylation of one hydroxyl group over others can be achieved by carefully choosing the methylating agent and base. nih.gov Similarly, acylation reactions, such as benzoylation, can be performed to produce ester derivatives. pmf.unsa.ba The synthesis of 7-acetoxy-4-methylcoumarins and various diacetoxy-4-methylcoumarin derivatives has been reported, highlighting the feasibility of modifying the hydroxyl functionalities. nih.gov The conversion of hydroxy coumarins to their corresponding alkoxy derivatives is another common strategy, which can alter the lipophilicity and other properties of the parent compound. researchgate.net
| Reagent | Reaction Type | Product Type |
| Alkyl Halide (e.g., Methyl Iodide) | Alkylation (Williamson Ether Synthesis) | Alkoxycoumarin |
| Acid Chloride/Anhydride (e.g., Acetyl Chloride) | Acylation | Acyloxycoumarin |
| Benzoyl Chloride | Benzoylation | Benzoyloxycoumarin |
Modification of the Methyl Group at C-4
The methyl group at the C-4 position of the coumarin scaffold provides another avenue for derivatization. One common transformation is its oxidation to a formyl group (-CHO) using selenium dioxide (SeO₂). researchgate.netorientjchem.org This formyl group can then serve as a handle for further synthetic modifications, such as the formation of Schiff bases through condensation with various amines. orientjchem.org
Another important modification involves the halogenation of the C-4 methyl group. For example, bromination can lead to the formation of a 4-(bromomethyl)coumarin derivative. nih.gov This bromomethyl group is a versatile intermediate that can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at this position.
| Reagent/Reaction | Intermediate/Product | Potential Subsequent Reactions |
| Selenium Dioxide (SeO₂) | 4-Formylcoumarin | Condensation with amines (Schiff base formation), oxidation to carboxylic acid, reduction to hydroxymethyl group |
| N-Bromosuccinimide (NBS) | 4-(Bromomethyl)coumarin | Nucleophilic substitution with various nucleophiles (e.g., amines, thiols, cyanides) |
Introduction of Novel Moieties via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds onto the coumarin scaffold, enabling the synthesis of highly functionalized derivatives. researchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups at various positions of the coumarin ring. mdpi.com It typically involves the reaction of a halo- or triflyloxy-substituted coumarin with a boronic acid or its ester in the presence of a palladium catalyst and a base. worktribe.comworktribe.comtandfonline.com Ligand-free and aqueous conditions have also been developed to make this reaction more environmentally friendly. mdpi.comnih.gov
Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups onto the coumarin scaffold. organic-chemistry.org An oxidative Heck coupling protocol has been developed for the direct C-4 arylation of coumarins with arylboronic acids, providing access to 4-arylcoumarins. nih.govmdpi.comorganic-chemistry.orgacs.org Ruthenium-catalyzed C-H alkenylation at the C-4 position has also been achieved using a removable directing group. acs.org
Sonogashira Coupling: This reaction is employed to introduce alkynyl moieties onto the coumarin framework. wikipedia.orglibretexts.org It involves the coupling of a halo-substituted coumarin with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govorganic-chemistry.org Copper-free Sonogashira protocols have also been established to avoid the formation of alkyne homocoupling byproducts. nih.gov
The following table summarizes these cross-coupling reactions on the coumarin scaffold.
| Reaction Name | Coupling Partners | Introduced Moiety | Key Catalyst/Reagents |
| Suzuki-Miyaura | Halocoumarin + Boronic Acid/Ester | Aryl/Heteroaryl | Pd catalyst (e.g., Pd(OAc)₂/XPhos), Base (e.g., K₂CO₃) worktribe.com |
| Heck | Halocoumarin + Alkene | Alkenyl | Pd catalyst (e.g., Pd(OAc)₂) organic-chemistry.org |
| Oxidative Heck | Coumarin + Arylboronic Acid | Aryl | Pd catalyst (e.g., Pd(OPiv)₂), Oxidant mdpi.com |
| Sonogashira | Halocoumarin + Terminal Alkyne | Alkynyl | Pd catalyst, Cu(I) co-catalyst, Base nih.gov |
Structure Activity Relationship Sar Studies of 3,6,7 Trihydroxy 4 Methyl 2h Chromen 2 One and Its Analogs
Impact of Hydroxyl Group Positions and Number on Biological Activities
The number and placement of hydroxyl (-OH) groups on the coumarin (B35378) scaffold are critical determinants of biological efficacy.
The position of hydroxyl groups on the coumarin ring significantly impacts its biological properties. For instance, studies on various hydroxycoumarin derivatives have shown that the location of the -OH group affects their antioxidant capacity. Theoretical investigations suggest that 6-hydroxycoumarin (B196160) (6-HOC) and 7-hydroxycoumarin (7-HOC) are potent free radical scavengers. bohrium.com The presence of a hydroxyl group at the C-7 position, as seen in 7-hydroxycoumarin (umbelliferone), is particularly important for inhibiting enzymes like xanthine (B1682287) oxidase. sysrevpharm.org
In the context of anticancer activity, the hydroxylation pattern is also crucial. For example, the catechol (dihydroxy) moiety is a key structural feature for the Mcl-1 inhibitory activity of coumarins. nih.gov Specifically, 6,7-dihydroxycoumarin derivatives have demonstrated notable inhibitory effects. nih.gov
The presence of vicinal dihydroxyl groups, particularly a catechol-like moiety (hydroxyl groups on adjacent carbon atoms), often enhances the biological activity of coumarins. This is attributed to their ability to chelate metal ions and participate in redox reactions, which is crucial for antioxidant activity. nih.govpjmhsonline.com For instance, 7,8-dihydroxy-4-methylcoumarins have been identified as a particularly effective subgroup in anticancer studies, with their activity further tunable by substitutions at the C-3 position. tandfonline.comtandfonline.com The catechol structure is considered a key element for the Mcl-1 inhibitory activity of these compounds. nih.gov
Influence of Methyl Substitution at C-4 on Biological Potency
The methyl group at the C-4 position of the coumarin ring plays a significant role in modulating biological activity. One key advantage of the 4-methyl substitution is that it can prevent the metabolic formation of the mutagenic 3,4-coumarin epoxide by liver enzymes. tandfonline.com This makes 4-methylcoumarins an interesting class of compounds for further investigation. tandfonline.comnih.gov
However, the presence of a C-4 methyl group can sometimes decrease certain biological activities. For example, in terms of antioxidant activity, the addition of a methyl group at position 4 to 7-hydroxycoumarin was found to decrease its peroxide scavenging ability. nih.govencyclopedia.pub In contrast, for Mcl-1 inhibition, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhanced its inhibitory capacity, while a hydrophilic group in this position was detrimental. nih.gov
Effects of Other Substituents on the Chromenone Scaffold
Beyond hydroxyl and methyl groups, other substituents on the chromenone scaffold can significantly alter the biological profile of the molecule.
The introduction of aryl and alkyl chains to the coumarin framework can have a profound impact on its biological activity. For instance, in a study of 7,8-dihydroxy-4-methylcoumarins, the addition of alkyl groups at the C-3 position was found to be the most effective modification for anticancer activity. tandfonline.comtandfonline.comnih.gov Specifically, a derivative with an n-decyl chain at C-3 exhibited the most potent cytotoxic effects against several cancer cell lines. tandfonline.comtandfonline.comnih.gov
The length and branching of alkyl chains can also influence activity. For example, in a series of chroman-4-one derivatives, an n-propyl chain at the C-2 position showed slightly better activity than an n-heptyl substituent. acs.org
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the coumarin scaffold is a common strategy to enhance biological activity. Halogenation can improve the lipophilicity of the molecule, thereby increasing its ability to penetrate lipid membranes. nih.gov
The position and type of halogen are critical. For example, in a series of halogenated coumarins, 6- and 6,8-dihalogenated derivatives showed promising antiproliferative activity. nih.gov Specifically, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile were among the most effective compounds against thyroid cancer cells. nih.gov In another study, a compound with a bromine substitution at the 6-position of the chromenone core demonstrated antagonistic properties at the GPR35 receptor. acs.org
The electronic properties of halogens also play a role. While electron-withdrawing groups generally enhance activity, the specific effects can be complex. For instance, difluorinated derivatives were found to be less active than other dihalogenated compounds but more potent than the unsubstituted version, suggesting that electrostatic properties are not the sole determinant of activity. acs.org
Hybrid and Dimeric Chromenone Constructs
The synthesis of hybrid and dimeric chromenone structures represents a significant strategy in the exploration of novel therapeutic agents. These constructs often exhibit enhanced biological activities compared to their monomeric counterparts.
Dimeric derivatives of 4-hydroxycoumarin (B602359) have been synthesized by reacting 4-hydroxycoumarin with various aromatic aldehydes. nih.gov This method yields compounds of the 3,3'-(benzylidene)bis(4-hydroxycoumarin) type. nih.gov Similarly, tetramer-type derivatives can also be prepared through this condensation reaction. nih.gov The synthesis of coumarin amide dimers has been achieved by reacting coumarin acid with alkyldiamines in the presence of the PyBOP coupling reagent, resulting in excellent yields. nih.gov These synthetic strategies highlight the versatility of the coumarin scaffold in creating complex molecular architectures with potential applications in drug discovery. nih.govnih.gov
The rationale behind creating these larger molecules is to explore the impact of multivalency and defined spatial arrangements of the pharmacophoric coumarin units on biological activity. For instance, coumarin dimers and tetramers have been investigated for their potential as HIV-1 integrase inhibitors. nih.gov The linking of two or more coumarin moieties can lead to compounds with increased affinity for biological targets and potentially novel mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromenone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This approach is widely used to facilitate the rational design and structural optimization of new drugs. researchgate.net For chromenone derivatives, QSAR studies have been instrumental in understanding the structural requirements for various pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory effects. researchgate.netnih.govnih.gov
The general workflow of a QSAR study involves several key steps: data preparation, calculation of molecular descriptors, model development using statistical methods, and rigorous validation of the developed model. nih.gov The goal is to create a robust and predictive model that can be used to estimate the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.govnih.gov
The application of QSAR is not limited to predicting the potency of compounds. It also provides insights into the mechanism of action by identifying the key structural, electronic, and physicochemical properties that govern the biological activity of the molecules. researchgate.netbas.bg
Identification of Key Molecular Descriptors for Activity Prediction
A crucial step in QSAR modeling is the calculation and selection of molecular descriptors that encode the structural and physicochemical properties of the compounds. nih.gov These descriptors can be broadly categorized into several classes:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. nih.gov
Physicochemical descriptors: These include properties like lipophilicity (logP), molar refractivity, and polarizability. researchgate.netbas.bg
3D descriptors: These are derived from the three-dimensional structure of the molecule and include information about its shape and volume. nih.gov
For coumarin and chromenone derivatives, various studies have identified key descriptors that are important for different biological activities. For instance, in a study on the antioxidant activity of coumarin derivatives, descriptors related to complexity, H-bond donor capacity, and lipophilicity were found to be significant. nih.gov Another study on the anticancer activity of coumarin analogs identified the 3D-MoRSE descriptor Mor04p, which is related to the 3D arrangement of the molecule, as an important parameter. nih.gov Furthermore, research on coumarin derivatives as MAO inhibitors has highlighted the importance of molecular surface area, polarizability, dipole moment, and lipophilicity. bas.bg
The table below summarizes some of the key molecular descriptors that have been identified as important for predicting the activity of chromenone derivatives in various studies.
| Descriptor Type | Specific Descriptor | Associated Biological Activity |
| Physicochemical | Lipophilicity (logP) | Antioxidant, Anticancer, MAO Inhibition |
| Electronic | HOMO/LUMO energies | Antioxidant |
| 3D-MoRSE | Mor04p | Anticancer |
| Topological | Molecular Complexity | Antioxidant |
| Physicochemical | Polarizability | MAO Inhibition |
| Electronic | Dipole Moment | MAO Inhibition, Anticancer |
Development and Validation of Predictive QSAR Models
Once the key molecular descriptors have been identified, the next step is to develop a predictive QSAR model. This is typically done by dividing the dataset of compounds into a training set and a test set. youtube.com The training set is used to build the model, while the test set is used to evaluate its predictive ability on compounds that were not used in the model development process. youtube.com
Multiple Linear Regression (MLR) is a commonly used statistical method for developing QSAR models. nih.gov MLR attempts to find a linear relationship between the biological activity (the dependent variable) and the selected molecular descriptors (the independent variables). nih.govnih.gov Other methods, such as Genetic Algorithm (GA) coupled with MLR (GA-MLR), can be used for feature selection and model development. nih.gov
The validation of a QSAR model is a critical step to ensure its robustness and predictive power. researchgate.netnih.gov Validation can be performed internally and externally. nih.govnih.gov
Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the stability and robustness of the model. researchgate.netlongdom.org
External validation involves using the developed model to predict the activity of the compounds in the test set. researchgate.netnih.gov The predictive ability of the model is then assessed by comparing the predicted activities with the experimental values. researchgate.net
Several statistical parameters are used to evaluate the quality of a QSAR model, including the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the root mean square error (RMSE). nih.gov A good QSAR model should have high values of R² and q² (typically > 0.6) and a low value of RMSE. nih.gov
The following table presents a summary of statistical parameters for some published QSAR models for coumarin derivatives.
| Biological Activity | Model Type | R² (training set) | q² | R² (test set) |
| Antioxidant | MLR | 0.924 | - | 0.887 |
| Anticancer (HepG2) | GA-MLR | 0.692 | - | - |
| 17β-HSD3 Inhibition | 2D-QSAR | 0.8291 | 0.7455 | 0.7588 |
| Anticancer (HepG-2) | 2D-QSAR | - | 0.618 | 0.73 |
Applicability Domain and Robustness Assessment of Models
A crucial aspect of QSAR modeling is defining the applicability domain (AD) of the developed model. nih.govnih.gov The AD defines the chemical space for which the model can make reliable predictions. researchgate.net Predictions for compounds that fall outside the AD may be unreliable. nih.gov The leverage approach, often visualized using a Williams plot, is a common method for determining the AD of a QSAR model. nih.govresearchgate.net This plot helps to identify outliers and influential chemicals in the dataset. researchgate.net
The robustness of a QSAR model refers to its ability to maintain its predictive performance when faced with small changes in the data or the model parameters. nih.gov Robustness can be assessed through various methods, including Y-randomization or scrambling, where the biological activity data is randomly shuffled to ensure that the original correlation is not due to chance. researchgate.net A robust model should show a significant drop in performance for the scrambled data compared to the original data. researchgate.net
Advanced Computational Chemistry Approaches for Research on 3,6,7 Trihydroxy 4 Methyl 2h Chromen 2 One
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most frequently used to predict the interaction between a small molecule ligand and a protein receptor.
In a hypothetical study, molecular docking of 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one would be performed against a variety of protein targets to predict its binding affinity and orientation within the active site. For instance, given the known antioxidant and enzyme-inhibiting activities of similar coumarins, potential targets could include enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). The docking process would generate a series of possible binding poses, which are then scored based on a scoring function that estimates the binding free energy. The pose with the lowest score is typically considered the most likely binding mode.
Table 1: Hypothetical Docking Scores of this compound with Various Biological Targets
| Biological Target | Docking Score (kcal/mol) | Predicted Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Ile673 |
| Xanthine (B1682287) Oxidase | -9.1 | Arg880, Thr1010, Phe914 |
| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 |
Note: The data in this table is illustrative and not based on published experimental results for this specific compound.
A detailed analysis of the top-ranked docking pose would reveal the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, the three hydroxyl groups would be expected to act as key hydrogen bond donors and acceptors. The planar chromen-2-one ring system would be a prime candidate for forming pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's active site. The methyl group at the 4-position could engage in hydrophobic interactions.
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system. These simulations can offer a more realistic picture of the ligand-protein complex by accounting for the flexibility of both the ligand and the protein.
Following molecular docking, an MD simulation would typically be run on the predicted ligand-protein complex. By simulating the movements of atoms over time (typically nanoseconds to microseconds), researchers can assess the stability of the binding pose. Key metrics to analyze would include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation would suggest a stable binding complex. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are most affected by the ligand's binding.
Free energy perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states. In the context of drug discovery, FEP can be used to accurately predict the binding affinity of a ligand to a protein. This method involves creating a thermodynamic cycle and computationally "mutating" the ligand into a solvent or another ligand. While computationally expensive, FEP calculations can provide highly accurate predictions of binding free energies, which can be invaluable for lead optimization.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, can be used to investigate the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. For this compound, these calculations could provide insights into its reactivity, stability, and spectroscopic properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular reactivity. Additionally, the electrostatic potential surface could be mapped to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interaction with other molecules.
Density Functional Theory (DFT) for Reactivity and Energetics
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. pmf.unsa.ba It is widely employed to predict various molecular properties, including geometric structures, vibrational frequencies, and energies, which are fundamental to understanding a molecule's stability and reactivity.
For this compound, a DFT analysis would begin with the optimization of its molecular geometry to find the most stable three-dimensional conformation (the lowest energy state). From this optimized structure, key electronic properties that govern its reactivity can be calculated. These properties, often referred to as global reactivity descriptors, include:
Total Energy (E): The sum of all electronic and nuclear energies in the molecule. A lower total energy corresponds to a more stable molecule.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates greater hardness and lower reactivity. pmf.unsa.ba
Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system.
Electrophilicity (ω): An index that measures the propensity of a species to accept electrons.
While direct DFT data for this compound is scarce, studies on similar coumarin (B35378) derivatives illustrate the utility of this approach. For instance, a DFT study on 4-hydroxycoumarin (B602359) and its derivatives calculated these reactivity descriptors to predict their relative stability. pmf.unsa.ba The results showed that substitutions on the coumarin ring significantly alter the electronic properties and, consequently, the reactivity of the molecule. pmf.unsa.baasrjetsjournal.org
Illustrative Data Table: Calculated DFT Reactivity Descriptors for Coumarin Derivatives
The following table presents hypothetical DFT-calculated values for this compound, based on typical results for hydroxylated coumarins. These values are for illustrative purposes to show what a DFT analysis would yield.
| Descriptor | Symbol | Illustrative Value | Significance for Reactivity |
| Total Energy | E | -875 Hartrees | Indicates relative stability |
| Chemical Hardness | η | 2.15 eV | Moderate reactivity expected |
| Electronic Chemical Potential | µ | -3.95 eV | Tendency to donate or accept electrons |
| Electrophilicity Index | ω | 3.64 eV | Propensity to act as an electrophile |
This table is illustrative and does not represent experimentally verified data for this compound.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netresearchgate.net
The energy and shape of these frontier orbitals are critical for predicting how a molecule will interact with other reagents:
HOMO: The regions of the molecule where the HOMO is located are the most likely sites for electrophilic attack. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons.
LUMO: The distribution of the LUMO across the molecule indicates the most probable sites for nucleophilic attack. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, FMO analysis would reveal how the hydroxyl and methyl groups influence the electron density distribution across the coumarin backbone. The hydroxyl groups, being electron-donating, would likely increase the energy of the HOMO and concentrate its density on the benzene (B151609) ring, making it susceptible to electrophilic substitution. The electron-withdrawing lactone ring would influence the LUMO distribution. DFT calculations are typically used to generate visualizations of these orbitals and their energy levels. tandfonline.com
Illustrative Data Table: Frontier Molecular Orbital Properties
This table provides hypothetical FMO data for this compound to illustrate the expected results from a computational analysis.
| Parameter | Illustrative Value | Implication for Reactivity |
| HOMO Energy | -6.10 eV | Indicates electron-donating capability |
| LUMO Energy | -1.80 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.30 eV | Suggests high kinetic stability and moderate reactivity |
This table is illustrative and does not represent experimentally verified data for this compound.
In Silico Prediction of Pharmacokinetic-Related Properties (e.g., Blood-Brain Barrier Permeability)
In drug discovery, it is crucial to assess a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the development process. In silico tools have become invaluable for predicting these pharmacokinetic parameters, saving significant time and resources. researchgate.net One of the most critical parameters for neuroactive compounds is their ability to cross the Blood-Brain Barrier (BBB).
The permeability of the BBB is influenced by several molecular properties, including lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. frontiersin.org Various computational models, from simple rule-based systems (like Lipinski's Rule of Five) to complex machine learning algorithms, are used to predict BBB penetration. nih.govnih.gov
Illustrative Data Table: Predicted Pharmacokinetic and Physicochemical Properties
The following table shows predicted properties for this compound, as would be generated by common in silico ADME prediction software.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 208.17 g/mol | Favorable (typically < 500) |
| LogP (Lipophilicity) | 1.25 | Low lipophilicity |
| Topological Polar Surface Area (TPSA) | 87.05 Ų | High polarity (may limit BBB permeation) |
| Hydrogen Bond Donors | 3 | High (may limit BBB permeation) |
| Hydrogen Bond Acceptors | 4 | Within acceptable range |
| Blood-Brain Barrier (BBB) Permeation | Low/Unlikely | Predicted based on high polarity and H-bonding |
This table is illustrative and based on general predictions for polyhydroxylated coumarins; it does not represent experimentally verified data.
Future Research Directions and Therapeutic Potential of Trihydroxylated Chromenones
Rational Design of Novel Chromenone Derivatives with Enhanced Specificity
The rational design of new derivatives based on the 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one scaffold is a key strategy to unlock its full therapeutic potential. This approach hinges on understanding the structure-activity relationships (SAR) that govern how modifications to the molecule's chemical structure affect its biological activity and specificity.
Systematic modifications to the chromenone core can be explored to enhance target specificity and potency. For instance, the hydroxyl groups at the C3, C6, and C7 positions are prime sites for derivatization. These groups can be converted to esters, ethers, or other functional groups to modulate the compound's lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets. Research on other 4-methylcoumarin (B1582148) derivatives has shown that such modifications significantly influence their anticancer and antimicrobial activities. nih.govfrontiersin.org For example, the introduction of different substituents on the coumarin (B35378) nucleus has been shown to be a viable strategy for developing more complex and diverse derivatives with valuable applications. sciencepublishinggroup.com
The methyl group at the C4 position is another critical feature. This group can be modified to larger alkyl or aryl groups, which can influence the molecule's interaction with hydrophobic pockets in target proteins. nih.gov The presence of the C4-methyl group is also thought to reduce the likelihood of metabolic conversion to potentially mutagenic 3,4-coumarin epoxides, a favorable property for drug development. nih.gov
Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a pivotal role in the rational design process. These methods allow for the in-silico prediction of how different structural modifications will affect the binding affinity and selectivity of the compound for a specific biological target. By creating predictive models, researchers can prioritize the synthesis of derivatives with the highest probability of success, thereby saving time and resources. nih.govnih.gov For example, QSAR studies on chromone (B188151) derivatives have been used to create robust models for designing novel inhibitors of specific biological targets. nih.gov
Exploration of Multi-Target Directed Ligands Based on the Chromenone Scaffold
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to the development of multi-target directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. nih.govsciencepublishinggroup.comnih.gov The chromenone scaffold of this compound is an excellent starting point for the design of such MTDLs.
The strategy involves creating hybrid molecules by linking the chromenone core to other pharmacophores known to interact with different biological targets. For instance, in the context of Alzheimer's disease, coumarin-based scaffolds have been linked to pyridine (B92270) derivatives to create MTDLs that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the disease pathology. nih.gov Similarly, coumarin-lipoic acid conjugates have been synthesized as MTDLs with neuroprotective and anti-cholinesterase activities. nih.gov
The design of these MTDLs often involves a linker that connects the chromenone scaffold to the second pharmacophore. The length and flexibility of this linker are critical for allowing the hybrid molecule to adopt the correct conformation to bind to its multiple targets. The hydroxyl groups on the this compound scaffold provide convenient attachment points for such linkers.
Molecular modeling is an indispensable tool in the design of MTDLs, helping to predict how the hybrid molecule will interact with its various targets. sciencepublishinggroup.com This allows for the rational design of linkers and the selection of appropriate pharmacophores to achieve the desired multi-target activity profile.
Development of Advanced Delivery Systems for Chromenone Compounds
Many coumarin derivatives, particularly those with multiple hydroxyl groups like this compound, may face challenges with solubility and bioavailability, which can limit their therapeutic efficacy. wustl.edu Advanced drug delivery systems offer a promising solution to overcome these limitations.
Nano-carrier systems are at the forefront of this research. These include:
Polymeric Micelles: These are core-shell structures formed from amphiphilic block copolymers. sciencepublishinggroup.comnih.govrsc.org The hydrophobic core can encapsulate poorly soluble drugs like chromenone derivatives, while the hydrophilic shell ensures stability in aqueous environments and can be functionalized for targeted delivery. sciencepublishinggroup.comnih.gov
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers. rsc.orgresearchgate.net They can encapsulate both hydrophilic and hydrophobic compounds and are biocompatible and biodegradable. Studies have shown that liposomes can be effective carriers for 4-hydroxycoumarin (B602359), improving its stability and antioxidant potential. rsc.orgresearchgate.net
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. nih.govupenn.edu They can enhance the solubility and absorption of poorly soluble drugs and can be formulated for various administration routes. nih.govupenn.edu
Dendrimers: These are highly branched, tree-like molecules with a well-defined structure. They can be engineered to carry drug molecules and have been shown to be effective in delivering coumarin with reduced toxicity. nih.gov
These delivery systems can be further enhanced for targeted delivery . For example, the surface of nanoparticles can be decorated with ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on diseased cells, thereby increasing the local concentration of the drug at the site of action and reducing systemic side effects. sciencepublishinggroup.comnih.gov
Integration of High-Throughput Screening and Computational Methods for Drug Discovery
The discovery of new therapeutic applications for this compound and its derivatives can be significantly accelerated by integrating high-throughput screening (HTS) and computational methods.
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target or in a cell-based assay. nih.govnih.gov By creating a library of derivatives of this compound, researchers can quickly identify "hit" compounds with desired biological activities. These hits can then be further optimized through medicinal chemistry efforts.
Computational methods are integral to modern drug discovery and can be used at various stages of the process:
Virtual Screening: This involves using computer algorithms to screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. researchgate.netnih.gov This can be a cost-effective way to prioritize compounds for experimental testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govsciencepublishinggroup.comnih.gov Once a reliable QSAR model is developed for a particular chromenone series, it can be used to predict the activity of new, unsynthesized derivatives.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov It provides insights into the binding mode and the key interactions between the ligand and the protein, which is crucial for the rational design of more potent and selective inhibitors. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of how a ligand interacts with its target over time, helping to understand the stability of the ligand-protein complex. nih.gov
The integration of these computational tools with experimental HTS allows for a more efficient and targeted drug discovery process, enabling the exploration of the vast chemical space around the this compound scaffold to identify novel therapeutic agents.
Q & A
What are the common synthetic routes for 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The compound is typically synthesized via cyclization reactions. A widely used method involves the condensation of substituted phenols with β-ketoesters or malonic acid derivatives under acidic conditions. For example:
- Phosphorus Oxychloride (POCl₃)/Zinc Chloride (ZnCl₂) Method: Phenolic precursors react with malonic acid in POCl₃ catalyzed by ZnCl₂, achieving cyclization at 80–100°C (yields ~70–85%) .
- Hydrogen Peroxide (H₂O₂)/Sodium Hydroxide (NaOH) Method: Enolizable ketones undergo oxidative cyclization in ethanol with H₂O₂/NaOH, yielding chromenones at room temperature (yields ~60–75%) .
Key Factors:
- Acid Catalyst: POCl₃ enhances electrophilic substitution, favoring cyclization.
- Solvent: Ethanol or DMF improves solubility of phenolic intermediates.
- Temperature: Higher temperatures (>80°C) accelerate reactions but may degrade sensitive substituents.
How can reaction conditions be optimized for introducing electron-withdrawing or bulky substituents on the chromenone core?
Level: Advanced
Methodological Answer:
Substituent introduction requires tailored conditions:
- Electron-Withdrawing Groups (e.g., NO₂): Use nitration prior to cyclization. Protect hydroxyl groups with acetyl to prevent side reactions .
- Bulky Substituents (e.g., Thiazole): Employ Suzuki-Miyaura coupling post-cyclization. Palladium catalysts (Pd(PPh₃)₄) and aryl boronic acids in THF/H₂O at 80°C achieve cross-coupling without core degradation .
Example:
For 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl) derivatives, post-synthetic modification via Heck coupling preserves the chromenone scaffold .
What spectroscopic techniques are critical for structural elucidation, and how are they applied?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Assign hydroxyl protons (δ 9–12 ppm) and chromenone carbonyl (δ ~175 ppm). Aromatic protons show coupling patterns indicative of substitution (e.g., para-substitution: doublet of doublets) .
- FTIR: Confirm lactone carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .
- HRMS: Validate molecular formula (e.g., [M+H]+ for C₁₀H₁₀O₅: calculated 210.0528; observed 210.0525) .
How can discrepancies in NMR chemical shifts between studies be resolved?
Level: Advanced
Methodological Answer:
Discrepancies arise from solvent effects, concentration, or tautomerism. For example:
- Solvent Deuteriation: CDCl₃ vs. DMSO-d₆ shifts hydroxyl protons by 1–2 ppm.
- Tautomeric Equilibria: Keto-enol tautomerism in chromenones alters δ values. Use variable-temperature NMR to identify dynamic processes .
Case Study:
In 7-hydroxy-4-methyl derivatives, enol tautomers show downfield-shifted C-2 protons (δ 6.3 ppm in CDCl₃ vs. δ 5.8 ppm in DMSO-d₆) .
What are best practices for refining X-ray crystallography data of chromenone derivatives using SHELX?
Level: Advanced
Methodological Answer:
- Data Collection: Use high-resolution (<1.0 Å) data to resolve hydroxyl hydrogen positions.
- SHELXL Refinement:
- Validation: Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .
Example:
For 4,7,8-trimethyl-2H-chromen-2-one, SHELXL refinement achieved R1 = 0.0324 using 2482 reflections .
How are in vitro bioactivity assays designed to evaluate chromenone derivatives?
Level: Basic
Methodological Answer:
- Antimicrobial Testing: Use broth microdilution (MIC assays) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
- Antioxidant Assays: DPPH radical scavenging with IC₅₀ calculations; compare to ascorbic acid .
Data Interpretation:
Bioactivity often correlates with hydroxylation patterns. For example, 3,6,7-trihydroxy derivatives show enhanced activity due to chelation potential .
How can structure-activity relationship (SAR) studies be structured to identify pharmacophores?
Level: Advanced
Methodological Answer:
- Substituent Scanning: Synthesize analogs with systematic substitutions (e.g., 4-OH vs. 4-OCH₃) .
- Docking Studies: Use AutoDock Vina to map interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with mutagenesis data .
Example:
Methoxy groups at C-4 reduce antioxidant activity by steric hindrance, while hydroxyls at C-3/C-6 enhance hydrogen bonding .
How should researchers address contradictory bioactivity data in published studies?
Level: Advanced
Methodological Answer:
- Assay Standardization: Replicate under identical conditions (e.g., cell line, incubation time).
- Statistical Analysis: Apply ANOVA/Tukey’s test to compare IC₅₀ values across studies.
- Meta-Analysis: Use tools like RevMan to pool data and identify outliers .
What methods ensure purity and stability of chromenone derivatives during storage?
Level: Basic
Methodological Answer:
- Purity Analysis: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability: Store at –20°C under argon; avoid light (degradation via photo-oxidation) .
How can co-elution issues in HPLC analysis of chromenone analogs be resolved?
Level: Advanced
Methodological Answer:
- Mobile Phase Optimization: Adjust pH (e.g., 0.1% formic acid) to improve separation of polar hydroxylated analogs.
- Hyphenated Techniques: LC-MS (ESI+) discriminates via molecular ion fragmentation .
Example:
For 3,6,7-trihydroxy-4-methyl derivatives, a 60:40 acetonitrile/0.1% formic acid gradient resolves co-eluting isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
